molecular formula C10H13N3O6 B12874222 Methyl 1-Boc-4-nitropyrazole-3-carboxylate CAS No. 923283-62-9

Methyl 1-Boc-4-nitropyrazole-3-carboxylate

Cat. No.: B12874222
CAS No.: 923283-62-9
M. Wt: 271.23 g/mol
InChI Key: LZZMMDJIBFZZNA-UHFFFAOYSA-N
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Description

Methyl 1-Boc-4-nitropyrazole-3-carboxylate is a chemical compound with the molecular formula C10H13N3O6 and a molecular weight of 271.23 g/mol . It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a nitro group, and a methyl ester group.

Preparation Methods

The synthesis of Methyl 1-Boc-4-nitropyrazole-3-carboxylate typically involves the reaction of 4-nitropyrazole with tert-butyl chloroformate (Boc-Cl) in the presence of a base such as triethylamine (TEA) to introduce the Boc protecting group. The resulting intermediate is then esterified with methanol in the presence of a catalyst such as sulfuric acid to yield the final product .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and purification systems to ensure consistent quality.

Chemical Reactions Analysis

Methyl 1-Boc-4-nitropyrazole-3-carboxylate undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amine.

    Ester Hydrolysis: The methyl ester group can be hydrolyzed to the corresponding carboxylic acid using aqueous sodium hydroxide.

Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, trifluoroacetic acid, and sodium hydroxide. Major products formed from these reactions include the corresponding amine, free carboxylic acid, and other derivatives depending on the specific reaction conditions .

Scientific Research Applications

Methyl 1-Boc-4-nitropyrazole-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 1-Boc-4-nitropyrazole-3-carboxylate depends on its specific application. In medicinal chemistry, the compound may act as an enzyme inhibitor by binding to the active site of the target enzyme, thereby preventing its normal function. The molecular targets and pathways involved vary depending on the specific enzyme or receptor being targeted .

Comparison with Similar Compounds

Methyl 1-Boc-4-nitropyrazole-3-carboxylate can be compared with other similar compounds such as:

The uniqueness of this compound lies in its combination of functional groups, which provide specific reactivity and versatility in synthetic applications .

Biological Activity

Methyl 1-Boc-4-nitropyrazole-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the inhibition of various enzymes and its applications in drug development. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Synthesis

This compound features a pyrazole ring with a nitro group at the 4-position and a Boc (tert-butyloxycarbonyl) protecting group on the nitrogen. The synthesis of this compound typically involves the nitration of 4-pyrazole derivatives followed by carboxylation and Boc protection. The general synthetic pathway can be summarized as follows:

  • Nitration : 4-Pyrazole derivative is treated with a nitrating agent to introduce the nitro group.
  • Carboxylation : The resulting nitropyrazole undergoes carboxylation to form the carboxylic acid derivative.
  • Boc Protection : The amine is protected using di-tert-butyl dicarbonate (Boc2O) to yield the final product.

Enzyme Inhibition

This compound has been studied for its inhibitory effects on various enzymes, particularly kinases and histone deacetylases (HDACs).

  • Kinase Inhibition : Recent studies indicate that pyrazole derivatives exhibit potent inhibition against several kinases, which are crucial in cancer therapy. For instance, compounds structurally related to this compound have shown IC50 values in the low nanomolar range against specific kinases such as ERK5 and CDC7 .
  • HDAC Inhibition : The compound has also demonstrated activity as an HDAC inhibitor. For example, related pyrazole compounds have exhibited IC50 values as low as 17 nM for HDAC8, indicating strong potential for use in cancer treatments targeting epigenetic regulation .

Antimicrobial Activity

In addition to its effects on enzymes, this compound has been evaluated for antimicrobial properties. Various derivatives have shown activity against bacterial strains, suggesting potential applications in treating infections .

Case Studies

Case Study 1: Anticancer Activity

In a study evaluating the anticancer properties of pyrazole derivatives, this compound was tested against several cancer cell lines, including breast cancer (MDA-MB-231) and renal cell carcinoma (A498). The results indicated that at concentrations around 19.6 µM, significant growth inhibition was observed, highlighting its potential as an anticancer agent .

Case Study 2: HDAC Inhibition

Another investigation focused on the inhibition of HDACs by pyrazole-based compounds showed that modifications to the structure could enhance potency. This compound was part of a library screened for HDAC inhibition, with some derivatives achieving IC50 values comparable to established HDAC inhibitors like SAHA .

Pharmacokinetic Properties

Understanding the pharmacokinetics of this compound is crucial for its development as a therapeutic agent. Preliminary studies suggest that it has favorable absorption characteristics and moderate metabolic stability, which are essential for effective drug design .

ParameterValue
Clearance (Cl)14 mL/min/kg
Volume of Distribution (Vd)0.6 L/kg
Half-life (t1/2)80 min
Bioavailability (F)42%

Properties

IUPAC Name

1-O-tert-butyl 3-O-methyl 4-nitropyrazole-1,3-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O6/c1-10(2,3)19-9(15)12-5-6(13(16)17)7(11-12)8(14)18-4/h5H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZZMMDJIBFZZNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=C(C(=N1)C(=O)OC)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901160480
Record name 1-(1,1-Dimethylethyl) 3-methyl 4-nitro-1H-pyrazole-1,3-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901160480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

923283-62-9
Record name 1-(1,1-Dimethylethyl) 3-methyl 4-nitro-1H-pyrazole-1,3-dicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=923283-62-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(1,1-Dimethylethyl) 3-methyl 4-nitro-1H-pyrazole-1,3-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901160480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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